(2E)-3-(2-Fluorophenyl)acryloyl chloride
Overview
Description
“(2E)-3-(2-Fluorophenyl)acryloyl chloride” is a chemical compound with the molecular formula C9H6ClFO and a molecular weight of 184.6 . It is used as a specialty product for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6ClFO/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-6H/b6-5+ . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is stored at temperatures between 2-8°C .Scientific Research Applications
Polymer Applications and Environmental Impact
Acrylamide, a compound related in structure to acryloyl chloride derivatives, is used worldwide to synthesize polyacrylamide. Polyacrylamide has numerous applications as a soil conditioner, in wastewater treatment, in the cosmetic, paper, and textile industries, and as a solid support for the separation of proteins by electrophoresis. The extensive study of acrylamide's effects on human health and the environment underscores the importance of understanding the applications and safety of chemically related compounds like "(2E)-3-(2-Fluorophenyl)acryloyl chloride" (Friedman, 2003).
Coordination Chemistry
The coordination chemistry of acrylamide, which shares the acryloyl moiety with "this compound," has been reviewed, highlighting the potential of acrylamide as a versatile ligand in forming complexes with transition metals. This insight into acrylamide's coordination behavior can inform research into the coordination properties of "this compound" and its potential applications in catalysis or material science (Girma et al., 2005).
Biomedical Applications
Research on the use of fluorochromes, specifically acridine orange and DAPI, for bacterial enumeration highlights the broader applications of acryloyl-containing compounds in microbiology and diagnostic tools. While not directly related to "this compound," the principles of designing molecules for specific interactions with biological substrates can be relevant for exploring biomedical applications of this compound (Kepner & Pratt, 1994).
Synthesis and Pharmacological Evaluation
Studies on the synthesis and evaluation of various acryloyl derivatives for antimicrobial activity suggest a potential area of research for "this compound." By exploring its chemical reactivity and potential biological interactions, researchers can investigate its applications in developing new antimicrobial agents or other pharmacologically relevant compounds (Kumar et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)prop-2-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDODVLEWOIHOB-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208922-47-8 | |
Record name | 208922-47-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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